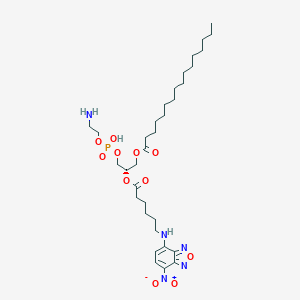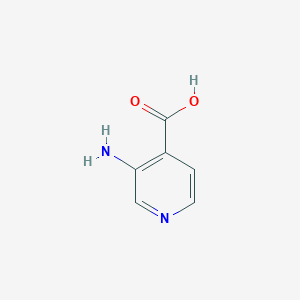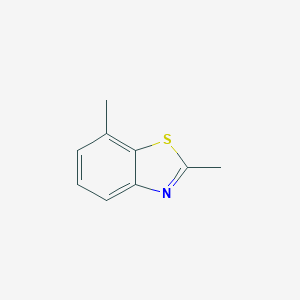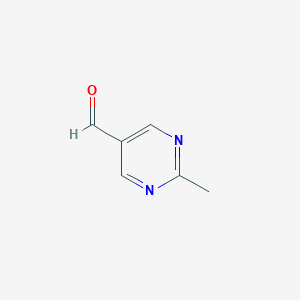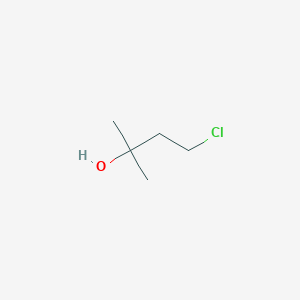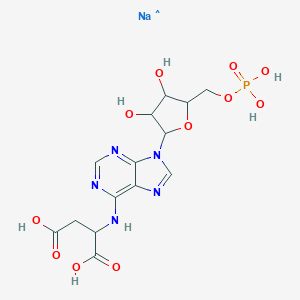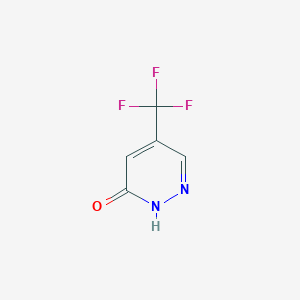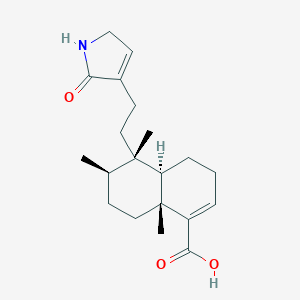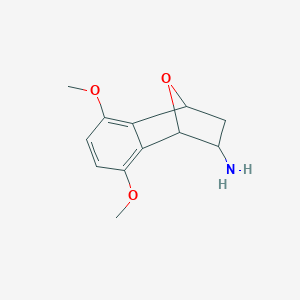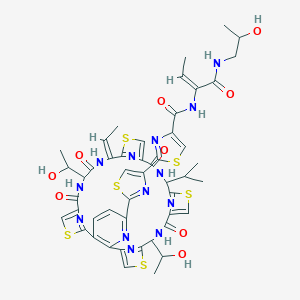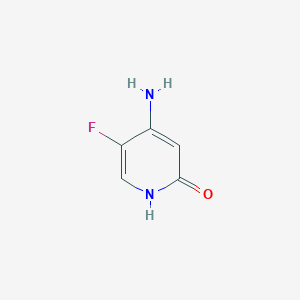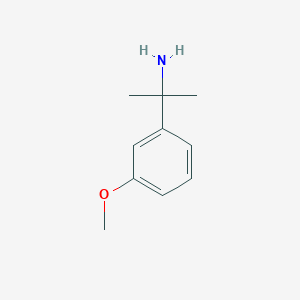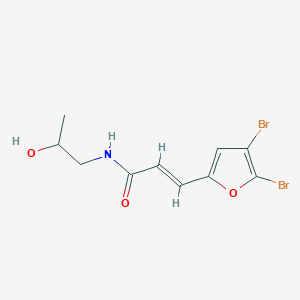
N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide, also known as HDBFA, is a chemical compound that has gained attention in the scientific community due to its potential application in various research fields. HDBFA is a derivative of furan, an organic compound that is widely used in the chemical industry. HDBFA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Wirkmechanismus
The mechanism of action of N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide is not fully understood, but it is believed to involve the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide has been shown to inhibit several protein kinases, including Akt, which is involved in cell survival and proliferation, and ERK1/2, which is involved in cell growth and differentiation.
Biochemische Und Physiologische Effekte
N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of cell signaling pathways. N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide in lab experiments is its specificity towards protein kinases, which allows for the identification of potential drug candidates with high selectivity. However, one of the limitations of using N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide in scientific research. One direction is to further investigate its mechanism of action and identify additional protein kinases that it can inhibit. Another direction is to explore its potential use in combination with other compounds to enhance its efficacy. Additionally, N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide can be modified to improve its solubility and bioavailability, which can expand its use in different research fields.
Synthesemethoden
The synthesis of N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide can be achieved through a two-step reaction process. The first step involves the reaction between 4,5-dibromo-2-furancarboxylic acid and 2-hydroxypropylamine, which results in the formation of an intermediate product. The second step involves the reaction between the intermediate product and acryloyl chloride, which results in the formation of N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide has been used in various scientific research fields, including cancer research, drug discovery, and environmental studies. In cancer research, N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis. N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide has also been used in drug discovery to identify potential drug candidates by screening large libraries of compounds. In environmental studies, N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide has been used as a probe to detect and quantify the presence of heavy metals in water.
Eigenschaften
CAS-Nummer |
100036-97-3 |
|---|---|
Produktname |
N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide |
Molekularformel |
C10H11Br2NO3 |
Molekulargewicht |
353.01 g/mol |
IUPAC-Name |
(E)-3-(4,5-dibromofuran-2-yl)-N-(2-hydroxypropyl)prop-2-enamide |
InChI |
InChI=1S/C10H11Br2NO3/c1-6(14)5-13-9(15)3-2-7-4-8(11)10(12)16-7/h2-4,6,14H,5H2,1H3,(H,13,15)/b3-2+ |
InChI-Schlüssel |
SAHYPAVKKJLDDT-NSCUHMNNSA-N |
Isomerische SMILES |
CC(CNC(=O)/C=C/C1=CC(=C(O1)Br)Br)O |
SMILES |
CC(CNC(=O)C=CC1=CC(=C(O1)Br)Br)O |
Kanonische SMILES |
CC(CNC(=O)C=CC1=CC(=C(O1)Br)Br)O |
Synonyme |
HPDBFA N-2-hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



